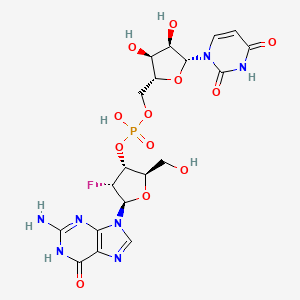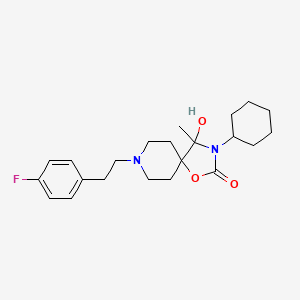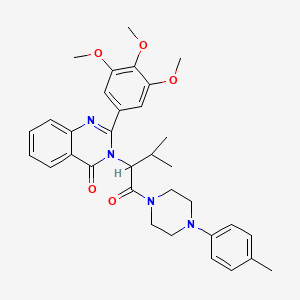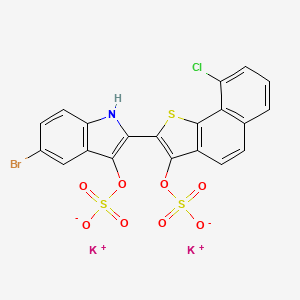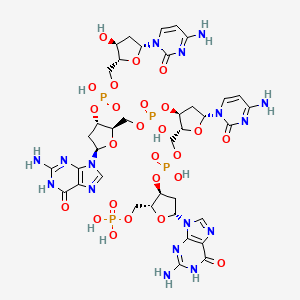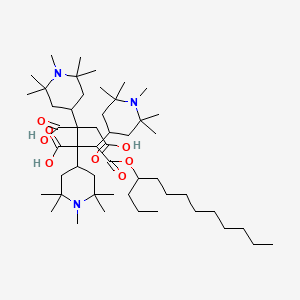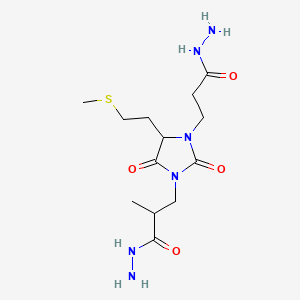
alpha1-Methyl-4-(2-(methylthio)ethyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecylamine can be synthesized through the alkylation of ammonia with tridecyl chloride under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like sodium or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the amine.
Industrial Production Methods
In industrial settings, Tridecylamine is produced through a continuous process involving the reaction of tridecyl chloride with ammonia in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to distillation to separate the desired amine from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Tridecylamine undergoes various chemical reactions, including:
Oxidation: Tridecylamine can be oxidized to form tridecylamine oxide.
Reduction: It can be reduced to form tridecylamine hydrochloride.
Substitution: Tridecylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and appropriate solvents like dichloromethane or toluene are used under reflux conditions.
Major Products
Oxidation: Tridecylamine oxide.
Reduction: Tridecylamine hydrochloride.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
Tridecylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of surfactants and emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Mechanism of Action
Tridecylamine exerts its effects primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in applications such as emulsification and surfactant production. Additionally, Tridecylamine can act as a nucleophile in chemical reactions, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Dodecylamine: Another long-chain alkylamine with similar properties but a shorter carbon chain.
Tetradecylamine: Similar to Tridecylamine but with a longer carbon chain.
Hexadecylamine: A long-chain alkylamine with even more extended hydrophobic properties.
Uniqueness
Tridecylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly effective in applications requiring moderate lipophilicity and chemical reactivity, such as in the production of emulsifiers and flotation agents .
Properties
CAS No. |
88122-31-0 |
|---|---|
Molecular Formula |
C13H24N6O4S |
Molecular Weight |
360.44 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-4-(2-methylsulfanylethyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C13H24N6O4S/c1-8(11(21)17-15)7-19-12(22)9(4-6-24-2)18(13(19)23)5-3-10(20)16-14/h8-9H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
InChI Key |
OUKWFLVXMRCNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C(N(C1=O)CCC(=O)NN)CCSC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

